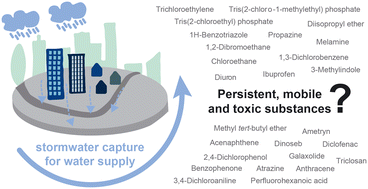Urban stormwater capture for water supply: look out for persistent, mobile and toxic substances
Environmental Science: Water Research & Technology Pub Date: 2023-07-19 DOI: 10.1039/D3EW00160A
Abstract
Urban stormwater was traditionally managed for flood control and property protection. But this view is changing as urban stormwater is increasingly recognized as an underused water resource. As cities implement stormwater capture, treatment, and use practices, there is a growing need to address water quality criteria beyond traditional pollutants such as nutrients, total suspended solids, pathogens, and metals. Current use practice and regulations are lacking on the occurrence of persistent, mobile and toxic (PMT) and very persistent, very mobile (vPvM) organic substances. These substances are poorly removed in conventional stormwater treatment systems, e.g., urban blue-green infrastructure, and, thus, may pose a risk when urban runoff is used to augment drinking water sources or discharged to surface waters. We reviewed 97 stormwater monitoring studies and identified 49 PMT/vPvM substances detected in urban stormwater. Although detection does not equate with risk, this highlights the potential importance of urban stormwater as a source of PMT/vPvM substances released to water resources. There is a lack of surveillance data on PMT/vPvM substances in urban stormwater and their fate in stormwater control measures, which hinders reliable risk assessments of stormwater capture. Unified guidelines are needed to (i) monitor PMT/vPvM substances in urban stormwater runoff, (ii) assess the human and environmental risks PMT/vPvM substances may pose for urban stormwater capture and use, and (iii) establish improved stormwater management and use criteria to ensure safe stormwater capture for water supply.


Recommended Literature
- [1] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
- [2] A salt-concentrated electrolyte for aqueous ammonium-ion hybrid batteries†
- [3] Inside front cover
- [4] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [5] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [6] Organocatalyzed aerobic oxidative Robinson-type annulation of 2-isocyanochalcones: expedient synthesis of phenanthridines†
- [7] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
- [8] Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions†
- [9] Front cover
- [10] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 126840-22-0









